REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15]([NH2:17])=O)[CH:9]=[CH:10][C:11]=1[CH3:12].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O1CCCC1.O>[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][NH2:17])[CH:9]=[CH:10][C:11]=1[CH3:12] |f:2.3.4.5.6.7,8.9|
|
Name
|
compound
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1C)CCC(=O)N
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 100 ml of ethyl ether
|
Type
|
ADDITION
|
Details
|
The resulting solution was added to a mixture of 200 ml of ethyl ether, 150 ml of water and 50 ml of 30% aqueous ammonia solution
|
Type
|
EXTRACTION
|
Details
|
the remaining aqueous layer was extracted twice with 150 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The organic solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a residue which
|
Type
|
CUSTOM
|
Details
|
After separating the tetrahydrofuran layer
|
Type
|
DISSOLUTION
|
Details
|
the solid residue was dissolved in 300 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 200 ml of ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The tetrahydrofuran layer and the ethyl ether extract
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under a reduced pressure(140° to 150° C., 0.5 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |